molecular formula C15H14N2O3S2 B2433454 N-(2-(5-acetylthiophen-2-yl)ethyl)-4-cyanobenzenesulfonamide CAS No. 2034272-65-4

N-(2-(5-acetylthiophen-2-yl)ethyl)-4-cyanobenzenesulfonamide

Cat. No.: B2433454
CAS No.: 2034272-65-4
M. Wt: 334.41
InChI Key: OBKLWCFBZAQEBP-UHFFFAOYSA-N
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Description

N-(2-(5-acetylthiophen-2-yl)ethyl)-4-cyanobenzenesulfonamide is a complex organic compound that features a thiophene ring, a cyanobenzene moiety, and a sulfonamide group. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-acetylthiophen-2-yl)ethyl)-4-cyanobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiophene derivatives can yield sulfoxides and sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-4-cyanobenzenesulfonamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, leading to their biological effects . The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(5-acetylthiophen-2-yl)ethyl)-4-cyanobenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyanobenzene moiety and sulfonamide group differentiate it from other thiophene derivatives, potentially leading to unique applications and activities .

Properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-4-cyanobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S2/c1-11(18)15-7-4-13(21-15)8-9-17-22(19,20)14-5-2-12(10-16)3-6-14/h2-7,17H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKLWCFBZAQEBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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